molecular formula C17H17N3O4S B2922915 N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251610-03-3

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2922915
CAS No.: 1251610-03-3
M. Wt: 359.4
InChI Key: GEAVHUMONZKJHB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry. This compound is designed for research purposes to investigate novel therapeutic agents, particularly in the fields of oncology and virology. The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, influencing the molecule's pharmacokinetic properties and its ability to interact with biological targets. Researchers value this heterocycle for its role in developing compounds with diverse biological activities, including anticancer and antiviral effects (PMC8113790). This acetamide derivative is of significant interest for its potential as an apoptosis inducer. Structurally related 1,3,4-thiadiazole acetamide derivatives have been demonstrated to activate caspase pathways (caspase-3 and -9), suggesting a mechanism for promoting programmed cell death in cancer cell lines such as MCF-7 and PC-3 (PubMed24123162). Consequently, this compound serves as a critical tool for probing the caspase-dependent apoptotic pathway in biochemical assays. Furthermore, 1,3,4-oxadiazole derivatives have shown promise in antiviral research, exhibiting activity against a spectrum of viruses including herpes simplex virus (HSV), Coxsackieviruses B4 (CV-B4), and vaccinia virus, making them valuable for broad-spectrum antiviral screening (PMC8113790). The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-13-4-3-11(14(7-13)23-2)9-18-15(21)8-16-19-20-17(24-16)12-5-6-25-10-12/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAVHUMONZKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Varied Heterocyclic Cores
2.1.1. N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dioxothiazolidin-3-yl)acetamide (2c)
  • Structure: Similar oxadiazole core but substituted with a 3,4-dimethoxyphenyl group and fused to a thiazolidinone ring.
  • Activity : Exhibits anti-inflammatory and antimicrobial properties (69% yield, mp 470–471 K) .
2.1.2. 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide (5i)
  • Structure : Oxadiazole substituted with a bromobenzofuran group and linked to a 2,5-dimethoxyphenylacetamide.
  • Activity : Evaluated as a tyrosinase inhibitor with moderate potency .
  • Key Difference : The benzofuran group increases steric bulk and lipophilicity, which may reduce solubility compared to the thiophene-containing compound.
2.2. Analogues with Modified Acetamide Substituents
2.2.1. 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a)
  • Structure : Oxadiazole substituted with an indole-methyl group and linked to a benzothiazole via a thioacetamide bridge.
  • Activity : Demonstrates anticancer activity (80% yield, mp 200.9–201.7°C) .
  • Key Difference: The benzothiazole moiety enhances π-stacking with aromatic amino acids in enzyme active sites, whereas the dimethoxyphenyl group in the target compound may improve metabolic stability.
2.2.2. N-(2-Methoxyphenyl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
  • Structure : Incorporates a piperidine spacer between the oxadiazole and acetamide groups.
  • Key Difference : The piperidine linker likely improves solubility but may reduce membrane permeability compared to the direct acetamide linkage in the target compound.
2.3. Analogues with Alternative Heterocyclic Systems
2.3.1. N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide
  • Structure : Replaces oxadiazole with a pyrazine ring and uses a benzamide scaffold.
  • Activity: Hypothesized to target adenosine receptors due to the pyrazine core .
  • Key Difference : The pyrazine ring offers different electronic properties (e.g., basicity), altering binding interactions compared to oxadiazole-based compounds.
2.3.2. N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide
  • Structure : Features a 1,3,4-thiadiazole core instead of oxadiazole.
  • Activity: Known for antibacterial effects against Staphylococcus aureus .

Comparative Analysis of Key Properties

Property Target Compound Compound 2c Compound 5i Compound 2a
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Substituent Thiophen-3-yl 3,4-Dimethoxyphenyl 5-Bromobenzofuran Indole-methyl
Bioactivity Anticancer (pred.) Anti-inflammatory Tyrosinase inhibition Anticancer
Melting Point (°C) Not reported 470–471 Not reported 200.9–201.7
Solubility Moderate (est.) Low Low Moderate

Structure-Activity Relationships (SAR)

  • Thiophene vs. Benzofuran : Thiophene’s smaller size and lower steric hindrance may improve binding in hydrophobic enzyme pockets compared to benzofuran .
  • Dimethoxyphenyl vs.
  • Oxadiazole vs. Thiadiazole : Oxadiazole’s lower basicity reduces protonation at physiological pH, favoring passive diffusion across cell membranes compared to thiadiazole .

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring and subsequent acetamide formation. The detailed synthetic route typically involves:

  • Formation of Oxadiazole : Reacting appropriate thiophenes with hydrazides to form 1,3,4-oxadiazoles.
  • Acetamide Formation : Introducing the acetamido group through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
N-Acetyl derivativeA549 (lung cancer)<0.14
Similar oxadiazoleHCT116 (colon cancer)0.67
Another derivativeMDA-MB-435 (melanoma)6.82

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to modulate various molecular targets:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds in this class have been shown to inhibit PTPs which are crucial in regulating cell signaling pathways involved in cancer progression .
  • Induction of Apoptosis : Research indicates that derivatives can trigger apoptotic pathways in cancer cells. For instance, studies report IC50 values indicating effective apoptosis induction across several cancer types .
  • Antiviral Activity : Some oxadiazole derivatives exhibit antiviral properties against RNA viruses, suggesting a broader spectrum of biological activity beyond anticancer effects .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Zhang et al. (2023) synthesized various 1,3,4-oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. The most potent compound showed an IC50 value significantly lower than standard controls .
  • Research on Antiproliferative Effects : A study focusing on new oxadiazole derivatives reported that specific compounds exhibited remarkable antiproliferative activity against glioma and lung cancer cell lines with IC50 values as low as 1.59 µM .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide?

Methodological Answer: The synthesis typically involves sequential coupling and cyclization reactions. Key steps include:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiohydrazide intermediate using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux .
  • Step 2: Coupling the oxadiazole moiety with the acetamide-bearing 2,4-dimethoxyphenylmethyl group using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity.

Q. Reference Table: Example Reaction Conditions

StepReagents/ConditionsYield (%)Key Intermediate
1POCl₃, 80°C, 6h65–755-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid
2EDCI/HOBt, DMF, RT70–85Final acetamide product

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl). For example, thiophen-3-yl protons resonate at δ 7.2–7.4 ppm (multiplet), distinct from thiophen-2-yl (δ 7.5–7.7 ppm) .
  • Infrared Spectroscopy (IR): Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₄S: 398.1172) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry (e.g., oxadiazole-thiophene linkage) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). The oxadiazole’s electron-deficient ring may coordinate metal ions in enzyme active sites .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the oxadiazole’s N-atoms show high electron density, favoring interactions with cationic residues .
  • MD Simulations: Assess stability of ligand-target complexes in aqueous environments (e.g., 100 ns simulations using AMBER) .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography)?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR assignments with X-ray data. For instance, if crystallography confirms the oxadiazole-thiophene linkage but NMR suggests impurities, repeat purification (HPLC, ≥95% purity) .
  • Dynamic Effects: Consider tautomerism or solvent-induced shifts. For example, DMSO-d₆ may cause downfield shifts in amide protons compared to CDCl₃ .
  • Advanced NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve aqueous solubility for in vitro assays without compromising bioactivity?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) for initial assays. For example, solubility in PBS (pH 7.4) increases from <0.1 mg/mL to >1 mg/mL with 5% DMSO .
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the 2,4-dimethoxyphenylmethyl moiety. This approach improved solubility in thiazole analogs by 10-fold .
  • Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace thiophen-3-yl with thiophen-2-yl or furan). Test against a panel of targets (e.g., cancer cell lines) .
  • Pharmacophore Mapping: Identify critical motifs (e.g., oxadiazole as a hydrogen-bond acceptor) using software like MOE .
  • Data Analysis: Use IC₅₀ values to correlate substituent hydrophobicity (logP) with activity. For example, increased logP (via methoxy groups) enhances membrane permeability .

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